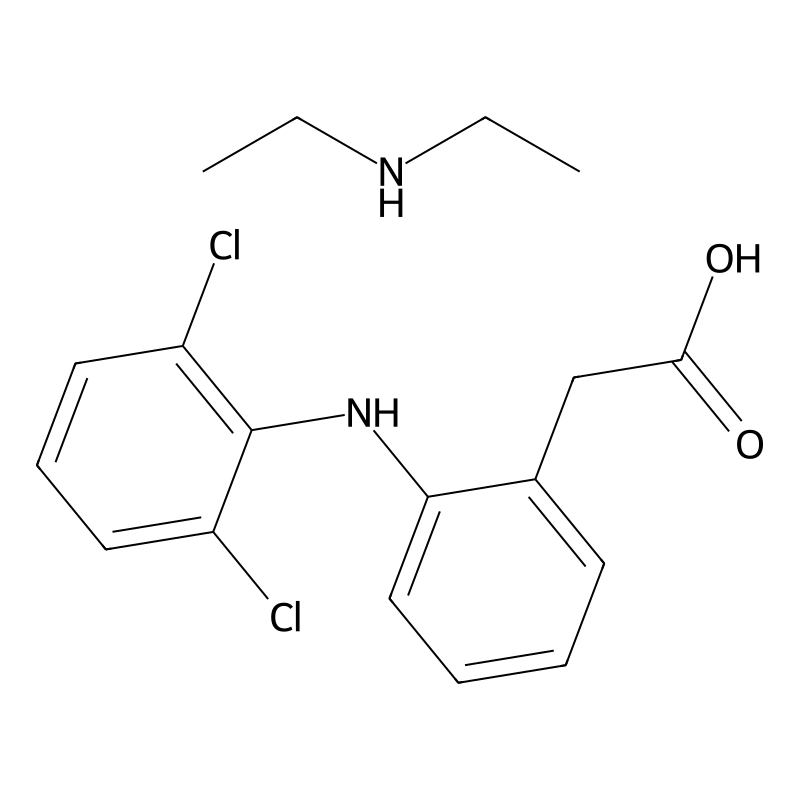

Diclofenac diethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4.47e-03 g/L

Synonyms

Canonical SMILES

Drug Delivery and Absorption:

- Understanding factors affecting skin absorption: Researchers investigate the formulation and composition of DDEA to optimize its penetration through the skin and maximize its effectiveness at the site of application. This research helps develop improved topical NSAIDs with better absorption profiles [].

- Comparison with other formulations: Studies compare the efficacy and absorption of DDEA with other topical formulations of diclofenac, such as diclofenac sodium, to identify potential advantages and optimize treatment options [].

Clinical Trials for Specific Conditions:

- Evaluating efficacy and safety for various musculoskeletal conditions: Researchers conduct clinical trials to assess the effectiveness and safety of DDEA in treating pain and inflammation associated with conditions like acute ankle sprain, neck pain, and osteoarthritis [, ]. These studies help establish the evidence base for DDEA's use in specific clinical scenarios.

- Investigating potential benefits over oral NSAIDs: Research explores the potential advantages of DDEA compared to oral NSAIDs, particularly regarding reduced systemic side effects while maintaining similar pain relief [].

Exploring New Applications:

- Emerging areas of research: Aside from established uses, emerging research explores the potential application of DDEA in other areas, such as managing pain and inflammation following surgery or sports injuries.

Diclofenac diethylamine is a non-steroidal anti-inflammatory drug (NSAID) that is a salt form of diclofenac, specifically combined with diethylamine. It is primarily used for its analgesic and anti-inflammatory properties. The compound's chemical formula is , and it is recognized for its effectiveness in treating pain and inflammation associated with various conditions such as arthritis, muscle pain, and post-operative discomfort .

Diclofenac diethylamine exerts its anti-inflammatory and analgesic effects through the following mechanism:

- Topical application: The gel formulation allows diclofenac diethylamine to penetrate the skin and reach the inflamed tissues.

- COX Inhibition: Diclofenac binds to the COX enzyme, particularly COX-2, preventing the production of prostaglandins, which are key mediators of pain, inflammation, and swelling [].

- Reduced inflammation: By inhibiting prostaglandin synthesis, diclofenac diethylamine reduces inflammation, leading to pain relief and improved joint function [].

- Skin irritation, redness, and itching at the application site [].

- Gastrointestinal upset in some cases [].

- Diclofenac can interact with other medications, so it's crucial to inform your doctor about all medications you are taking before using diclofenac diethylamine [].

- Topical diclofenac should not be used on open wounds or broken skin [].

- People with certain medical conditions, such as asthma or stomach ulcers, may need to use diclofenac with caution [].

The synthesis of diclofenac diethylamine typically involves a two-step reaction process. Initially, diclofenac sodium is dissolved in a mixed aqueous solution and reacted with hydrochloric acid to precipitate diclofenac as a solid. In the second step, this solid is dissolved in acetone, followed by the addition of diethylamine to form the salt through a salt-forming reaction. The resulting diclofenac diethylamine precipitates out as a solid, which can then be separated by solid-liquid separation techniques .

Diclofenac diethylamine exhibits potent anti-inflammatory and analgesic activities by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins—compounds that mediate inflammation and pain . It has demonstrated strong inhibitory effects on these enzymes, with IC50 values ranging from 1.3 nM to 4 nM for human COX-1 and COX-2, respectively .

The synthesis of diclofenac diethylamine can be summarized as follows:

- Preparation of Diclofenac:

- Dissolve diclofenac sodium in an aqueous solution.

- React with hydrochloric acid to precipitate diclofenac.

- Separate the solid from the liquid phase.

- Formation of Diclofenac Diethylamine:

- Dissolve the obtained diclofenac in acetone.

- Add diethylamine gradually to initiate the salt formation.

- Precipitate diclofenac diethylamine and separate it through solid-liquid methods.

This method is noted for its low toxicity, high yield, and stability, making it suitable for industrial applications .

Diclofenac diethylamine is primarily used in topical formulations for pain relief. Its applications include:

- Treatment of localized muscle and joint pain.

- Management of inflammatory conditions such as tendinitis.

- Use in post-operative care to alleviate discomfort.

Its formulation often includes transdermal delivery systems that enhance absorption through the skin, improving therapeutic outcomes .

Studies have indicated that diclofenac diethylamine interacts with various biological systems primarily through its action on cyclooxygenase enzymes. Its efficacy can be influenced by co-administration with other medications, particularly other NSAIDs or drugs affecting gastric mucosa. The combination with misoprostol, for instance, has been noted to mitigate NSAID-induced gastric ulcers . Furthermore, its pharmacokinetics may be affected by factors such as age, metabolic rate, and concurrent health conditions.

Diclofenac diethylamine shares similarities with several other NSAIDs but possesses unique characteristics due to its specific chemical structure and formulation. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ibuprofen | Propionic acid derivative; less potent COX inhibitor | |

| Naproxen | Longer half-life; often used for chronic pain | |

| Indomethacin | More potent; higher risk of gastrointestinal side effects | |

| Ketoprofen | Dual action; also inhibits lipoxygenase |

Uniqueness of Diclofenac Diethylamine:

- Formulation: Its specific salt form allows for enhanced absorption and targeted delivery through topical applications.

- Potency: Exhibits a strong inhibitory effect on both COX-1 and COX-2 enzymes compared to some other NSAIDs.

- Safety Profile: Generally considered safer in topical formulations due to reduced systemic exposure compared to oral NSAIDs.

Diclofenac diethylamine exhibits a molecular formula of C18H22Cl2N2O2 with a molecular weight of 369.29 g/mol [2] [3] [4]. The compound represents a salt formation between diclofenac acid and diethylamine, where the carboxylic acid group of diclofenac forms an ionic interaction with the amino group of diethylamine [3] [4]. The complete molecular structure comprises the diclofenac anion (C14H11Cl2NO2) and the diethylammonium cation (C4H11N), creating a stable pharmaceutical salt [4] [5].

The structural composition includes a phenylacetic acid derivative backbone characteristic of diclofenac, with two chlorine atoms positioned at the 2,6-positions of the aniline ring [2] [3]. The diethylamine component contributes two ethyl groups attached to the nitrogen atom, forming the counterion that neutralizes the negative charge of the diclofenac carboxylate [6] [7]. This salt formation significantly influences the physicochemical properties compared to the free acid form [23] [26].

| Component | Molecular Formula | Contribution to Total Structure |

|---|---|---|

| Diclofenac anion | C14H11Cl2NO2 | Provides anti-inflammatory activity |

| Diethylammonium cation | C4H11N | Enhances solubility and stability |

| Complete salt | C18H22Cl2N2O2 | Combined therapeutic compound |

Stereochemistry and Spatial Configuration

Diclofenac diethylamine demonstrates achiral characteristics with no defined stereocenters in its molecular structure [6]. The compound exhibits zero stereochemical centers and no E/Z configurations, indicating a lack of optical activity [6]. The spatial arrangement around the nitrogen atoms follows typical tetrahedral geometry for the diethylammonium cation and trigonal planar configuration for the aniline nitrogen in the diclofenac moiety [3] [7].

The molecular conformation allows for intramolecular hydrogen bonding between the carboxylate oxygen and the aniline nitrogen, contributing to the overall stability of the structure [26]. The two chlorine atoms positioned on the benzene ring create a symmetrical environment that eliminates potential chiral centers [2] [4]. The spatial configuration permits optimal intermolecular interactions in the solid state through hydrogen bonding networks between the cationic and anionic components [26].

Functional Group Analysis and Reactivity Centers

The molecular structure of diclofenac diethylamine contains several distinct functional groups that determine its chemical reactivity [3] [7]. The primary reactive centers include the carboxylate group (-COO-), the secondary amine nitrogen in the diclofenac portion, and the tertiary ammonium center in the diethylamine component [9] [26]. The presence of two chlorine substituents on the aromatic ring affects the electron density distribution and influences the reactivity of adjacent functional groups [2] [4].

The carboxylate functionality serves as the primary ionization site, exhibiting typical behavior of organic acid salts [24] [26]. The aniline nitrogen demonstrates nucleophilic character while being modulated by the electron-withdrawing effects of the dichlorophenyl substituent [9]. The diethylammonium center provides basicity to the overall molecule and participates in hydrogen bonding interactions [26].

| Functional Group | Location | Reactivity Characteristics |

|---|---|---|

| Carboxylate (-COO-) | Diclofenac portion | Anionic, hydrogen bond acceptor |

| Secondary amine | Diclofenac aniline | Nucleophilic, hydrogen bond donor |

| Tertiary ammonium | Diethylamine portion | Cationic, hydrogen bond donor |

| Aromatic chlorides | Phenyl ring | Electron-withdrawing, moderately reactive |

Spectroscopic Characteristics

NMR Spectroscopy Profile

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for diclofenac diethylamine [10] [12]. Proton NMR analysis reveals characteristic signals for the aromatic protons of the diclofenac moiety appearing in the range of 6.1-7.7 ppm [10]. The methylene protons adjacent to the carboxylate group display signals around 3.6 ppm, while the diethylamine ethyl groups contribute signals at approximately 1.37 ppm for the methyl protons and 2.20 ppm for the methylene protons connected to nitrogen [10].

Carbon-13 NMR spectroscopy demonstrates distinct carbonyl carbon resonance for the carboxylate functionality and characteristic aromatic carbon signals [10] [12]. The presence of chlorine substituents causes predictable downfield shifts in the adjacent aromatic carbon signals due to the electron-withdrawing nature of the halogens [11]. Quantitative NMR techniques have been successfully employed for analytical determination of diclofenac diethylamine in pharmaceutical formulations [10].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of diclofenac diethylamine exhibits characteristic fragmentation patterns that facilitate structural identification [11] [13]. The molecular ion peak appears at m/z 369, corresponding to the intact salt structure [13]. Primary fragmentation involves loss of the diethylamine component, yielding the diclofenac fragment at m/z 296 [13]. Secondary fragmentation of the diclofenac portion produces characteristic fragments at m/z 250 and m/z 215, corresponding to loss of carboxyl groups and chlorine atoms respectively [11] [13].

Electrospray ionization mass spectrometry in positive mode generates protonated molecular ions that facilitate detection and quantification [13]. The fragmentation pathway demonstrates preferential cleavage at the ionic interaction site between the diclofenac anion and diethylammonium cation [11]. These fragmentation patterns provide reliable identification markers for analytical applications [13].

IR Spectroscopy Analysis

Infrared spectroscopy reveals distinctive absorption bands that characterize the functional groups present in diclofenac diethylamine [14] [15] [17]. The carboxylate functionality exhibits asymmetric and symmetric stretching vibrations at approximately 1574 cm-1 and 1386 cm-1 respectively [26]. The aniline nitrogen-hydrogen stretching appears around 3388 cm-1, while aromatic carbon-carbon stretching vibrations occur in the range of 1556-1601 cm-1 [17] [26].

The presence of chlorine substituents influences the aromatic fingerprint region, creating characteristic patterns between 1000-1200 cm-1 [15] [16]. Hydrogen bonding interactions between the ionic components manifest as broadened absorption bands in the 2500-3500 cm-1 region [14] [26]. Fourier transform infrared spectroscopy has proven effective for quantitative analysis of diclofenac diethylamine in pharmaceutical preparations [15] [16] [20].

| Wavenumber (cm-1) | Assignment | Functional Group |

|---|---|---|

| 3388 | N-H stretch | Aniline nitrogen |

| 1574 | C=O stretch (asymmetric) | Carboxylate |

| 1386 | C=O stretch (symmetric) | Carboxylate |

| 1556-1601 | C=C stretch | Aromatic rings |

Physical Constants and Properties

Melting Point (145-148°C) and Thermal Behavior

Diclofenac diethylamine demonstrates a well-defined melting point range of 145-148°C, indicating good crystalline purity and structural integrity [5] [32] [35]. Differential scanning calorimetry analysis reveals a sharp endothermic transition corresponding to the melting process [18] [39]. The thermal behavior differs significantly from the parent diclofenac sodium, which exhibits complex thermal decomposition patterns before reaching its melting point [18] [41].

Thermogravimetric analysis indicates minimal weight loss below the melting temperature, confirming the anhydrous nature of the standard crystalline form [18] [25]. The compound maintains thermal stability up to approximately 200°C before undergoing decomposition processes [18] [32]. The melting enthalpy and entropy values suggest moderate intermolecular interactions in the solid state [26].

Solubility Parameters in Various Solvents

Diclofenac diethylamine exhibits variable solubility characteristics depending on the solvent system employed [19] [21] [23]. In dimethyl sulfoxide and ethanol, the compound demonstrates high solubility at approximately 74 mg/mL (200.38 mM) [21]. Water solubility remains limited, with the compound classified as insoluble in pure water systems [21]. Organic solvents such as propylene glycol and polyethylene glycol 400 provide enhanced dissolution, with solubility approaching 40% by weight [19].

The solubility profile reflects the amphiphilic nature of the salt, where the ionic character promotes interaction with polar solvents while the aromatic components favor organic media [19] [23]. pH modification significantly influences aqueous solubility, with optimal dissolution occurring around pH 8 [23]. The presence of salts in aqueous systems can reduce solubility through salting-out effects [19].

| Solvent | Solubility | Temperature |

|---|---|---|

| DMSO | 74 mg/mL | 25°C |

| Ethanol | 74 mg/mL | 25°C |

| Water | Insoluble | 25°C |

| Propylene glycol | ~40% w/w | 25°C |

| PEG 400 | ~40% w/w | 25°C |

pH-dependent Properties

The solubility and stability of diclofenac diethylamine demonstrate significant pH dependence due to the ionizable functional groups present in the structure [22] [23]. Maximum solubility occurs around pH 8.15, where supersaturation phenomena can be observed with concentrations reaching 76 mM [23]. Below this optimal pH, solubility decreases substantially as the diclofenac component approaches its isoelectric point [23] [24].

The pH-solubility profile exhibits characteristic behavior for amphoteric compounds, with distinct regions of pH-dependent dissolution [23]. Acidic conditions promote precipitation of the free diclofenac acid, while alkaline environments maintain the salt in solution [22] [23]. The apparent supersaturation level of 2.3 at pH maximum indicates favorable intermolecular interactions in solution [23].

Lipid Solubility and Partition Coefficient (logP 4.26)

Diclofenac diethylamine exhibits a partition coefficient (logP) of 4.26, indicating significant lipophilic character [3] [28]. This value reflects the balance between the hydrophobic aromatic components and the hydrophilic ionic centers [28] [29]. The high logP value suggests favorable partitioning into lipid phases, which correlates with enhanced membrane permeation characteristics [28] [30].

The partition coefficient varies with pH due to the ionization state of the compound [28]. At physiological pH, the salt form predominates, resulting in modified partitioning behavior compared to the neutral species [28]. Lipid-based formulations demonstrate enhanced drug release profiles, with diffusion coefficients ranging from 0.966 to 5.308 x 10-7 cm2/s depending on the vehicle composition [30].

pKa Values and Ionization Behavior

The ionization characteristics of diclofenac diethylamine are governed by the pKa values of the constituent functional groups [24] [26]. The diclofenac carboxylic acid component exhibits a pKa of approximately 4.0, while the diethylamine portion demonstrates basic character with a pKa around 8.06 [3] [26]. These values determine the ionization state and charge distribution under physiological conditions [24].

At physiological pH (7.4), the carboxylate group remains fully ionized while the amine component exists predominantly in the protonated form [24]. This dual ionization creates a zwitterionic character that influences solubility, stability, and biological activity [26]. The ionization behavior directly impacts membrane transport and tissue distribution patterns [28].

| Functional Group | pKa Value | Ionization at pH 7.4 |

|---|---|---|

| Carboxylic acid | ~4.0 | Fully ionized (COO-) |

| Diethylamine | ~8.06 | Predominantly protonated (NH+) |

Stability Analysis and Degradation Pathways

Hygroscopic Properties

Diclofenac diethylamine exhibits hygroscopic characteristics that require careful consideration during storage and handling [5] [25] [26]. The compound readily absorbs moisture from the atmospheric environment, potentially forming hydrated crystalline forms [25] [26]. Water uptake can reach approximately 4.6% by weight under ambient conditions, corresponding to monohydrate formation [26].

The hygroscopic nature stems from the ionic character of the salt and the presence of hydrogen bonding sites [25] [26]. Moisture absorption can lead to physical changes including crystalline transitions and modified dissolution characteristics [26]. Proper storage conditions require low humidity environments and protective packaging to maintain product integrity [25] [40].

Thermal Stability

Thermal stability analysis reveals that diclofenac diethylamine maintains structural integrity up to its melting point range [18] [25] [40]. Above 200°C, thermal decomposition processes initiate, potentially involving cyclization reactions and loss of functional groups [18] [41]. The compound demonstrates superior thermal stability compared to other diclofenac salt forms [26] [41].

Storage recommendations specify room temperature conditions with protection from excessive heat [25] [40]. Thermal stress testing indicates minimal degradation under normal pharmaceutical storage conditions [25]. The thermal decomposition pathway may involve formation of indolinone derivatives through intramolecular cyclization [18] [41].

Photostability Characteristics

Photostability studies indicate that diclofenac diethylamine requires protection from direct light exposure to maintain chemical integrity [25]. The aromatic chromophores present in the diclofenac structure can undergo photodegradation reactions under ultraviolet irradiation [25]. Packaging in opaque containers or aluminum tubes provides adequate protection against photodegradation [25].

The most straightforward retrosynthetic disconnection involves breaking the ionic bond between the diclofenac anion and diethylammonium cation, leading back to diclofenac acid and diethylamine as the immediate precursors. This approach represents the most industrially viable route due to its simplicity and high atom economy [3].

A more complex retrosynthetic pathway involves sequential disconnections of the diclofenac core structure. The phenylacetic acid side chain can be disconnected through a carbon-carbon bond cleavage, revealing an indolinone intermediate. Further disconnection of the indolinone ring system leads to 2,6-dichlorodiphenylamine as a key intermediate [2] [4]. This intermediate can be traced back to 2,6-dichloroaniline and chlorobenzene derivatives through nucleophilic aromatic substitution strategies.

The most fundamental retrosynthetic approach involves disconnection to 2,6-dichloroaniline and 2-chlorobenzoic acid as starting materials. This pathway requires formation of the diphenylamine linkage followed by cyclization and functional group manipulation to install the acetic acid moiety [2] [5].

Industrial Production Pathways

From Diclofenac Sodium Conversion

The most industrially viable method for producing diclofenac diethylamine involves conversion from diclofenac sodium through a straightforward acid-base exchange process [3]. This two-step procedure begins with acidification of diclofenac sodium using hydrochloric acid in an aqueous medium. The reaction is conducted at ambient temperature with continuous stirring for approximately 10 minutes [3].

The process involves dissolving diclofenac sodium (typically 7 milligrams per milliliter concentration) in water followed by titration with an equimolar amount of hydrochloric acid. Due to the poor water solubility of diclofenac free acid, immediate precipitation occurs upon acidification. The suspension is filtered using 0.45 micrometer filter paper under vacuum, and the precipitate is washed with dilute hydrochloric acid (0.001 normal) and excess water to remove sodium chloride and unreacted starting material [6].

The second step involves salt formation by heating diclofenac acid in acetone to approximately 40-65 degrees Celsius, followed by addition of diethylamine. The reaction proceeds rapidly with precipitation of diclofenac diethylamine crystals. This method achieves yields of 95-98% with excellent product purity [3] [7].

From 2,6-Dichloroaniline Starting Materials

The classical synthetic approach utilizes 2,6-dichloroaniline as the primary starting material, proceeding through a six-step sequence to produce diclofenac sodium, which is subsequently converted to the diethylamine salt [2] [4]. This pathway begins with the preparation of 2,6-dichloroaniline from sulfanilic acid through chlorination and desulfonation reactions [8] [9].

The synthesis sequence involves acetylation of 2,6-dichloroaniline using acetic anhydride to form N-acetyl-2,6-dichloroaniline. This intermediate undergoes condensation with bromobenzene under basic conditions to yield N-phenyl-2,6-dichloroaniline. The key cyclization step involves treatment with chloroacetyl chloride in the presence of aluminum trichloride to form 1-(2,6-dichlorophenyl)-2-indolinone through Friedel-Crafts acylation [2] [4].

The final transformation involves base-catalyzed hydrolysis of the indolinone ring using sodium hydroxide in ethanol at elevated temperatures (80-100 degrees Celsius) to yield diclofenac sodium. This material is then converted to diclofenac diethylamine using the previously described salt exchange methodology [2] [6].

Synthetic Routes and Reaction Mechanisms

Nitration Reaction Mechanisms

Although not directly involved in the primary synthetic routes, nitration reactions play a crucial role in preparing substituted aniline intermediates when alternative starting materials are employed [10]. The nitration of aromatic compounds follows an electrophilic aromatic substitution mechanism involving the nitronium ion (NO2+) as the active electrophile.

The mechanism proceeds through formation of a mixed anhydride between nitric acid and sulfuric acid, generating the nitronium ion. Attack of the aromatic ring on the nitronium ion forms a sigma complex (arenium ion), which subsequently loses a proton to regenerate aromaticity. The regioselectivity of nitration is controlled by the existing substituents, with chlorine atoms directing ortho and para positions while deactivating the ring toward electrophilic attack [10].

In the context of diclofenac synthesis, nitration may be employed to introduce nitro groups that are subsequently reduced to amino functionalities. The presence of electron-withdrawing chlorine substituents significantly reduces the rate of nitration and requires more forcing conditions compared to unsubstituted aromatics [10].

Reduction Processes

Reduction reactions are essential for converting nitro groups to amino functionalities when nitroaromatic intermediates are employed in alternative synthetic routes [2] [11]. Multiple reduction methodologies can be utilized, each offering distinct advantages in terms of selectivity, reaction conditions, and scalability.

Catalytic hydrogenation represents the most atom-economical approach, typically employing palladium on carbon, platinum, or Raney nickel catalysts under hydrogen atmosphere. The reaction proceeds through sequential electron and proton transfer steps, with formation of nitroso and hydroxylamine intermediates prior to complete reduction to the amine [2]. Reaction conditions are typically mild (25-80 degrees Celsius, 1-5 atmospheres hydrogen pressure) with excellent selectivity.

Chemical reduction using metal hydrides provides an alternative approach suitable for smaller scale preparations. Lithium aluminum hydride in tetrahydrofuran or diethyl ether offers rapid reduction at ambient temperatures, while sodium borohydride in protic solvents provides milder conditions suitable for substrates containing other reducible functionalities [11].

Iron metal reduction in acidic media represents a cost-effective approach for large-scale applications, proceeding through single electron transfer mechanisms. The reaction typically requires heating (60-100 degrees Celsius) and produces iron salts as byproducts that require separation [2].

Amidation Chemistry

Amidation reactions are fundamental to several synthetic routes, particularly in forming the critical amide bond that precedes the Friedel-Crafts cyclization step [2] [6]. The most common approach involves treatment of the aniline derivative with chloroacetyl chloride in the presence of base or under Lewis acid catalysis.

The mechanism proceeds through nucleophilic attack of the aniline nitrogen on the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. Elimination of chloride ion yields the desired chloroacetamide product. The reaction typically requires temperatures of 125-160 degrees Celsius and proceeds with yields of 75-85% [2] [6].

Lewis acid catalysis, particularly using aluminum trichloride, facilitates the reaction by activating the acyl chloride toward nucleophilic attack and stabilizing the developing negative charge. Recent developments have introduced phase transfer catalysts to reduce reaction temperatures from 150-160 degrees Celsius to 60-80 degrees Celsius, improving selectivity and reducing side reactions [12].

The choice of solvent significantly impacts reaction efficiency, with non-polar solvents like toluene and dichlorobenzene providing optimal results. Polar aprotic solvents such as dimethylformamide can be employed but may lead to side reactions at elevated temperatures [6].

Salt Formation with Diethylamine

Salt formation represents the final step in diclofenac diethylamine synthesis and involves acid-base chemistry between the carboxylic acid functionality of diclofenac and the tertiary amine diethylamine [13] [14]. The reaction proceeds through proton transfer from the carboxylic acid to the amine base, forming an ionic salt with enhanced solubility characteristics.

The mechanism involves initial coordination of the amine lone pair with the acidic hydrogen of the carboxyl group, followed by proton transfer to form the ammonium carboxylate salt. The reaction is thermodynamically favorable due to the significant pKa difference between the carboxylic acid (approximately 4.2) and the conjugate acid of diethylamine (approximately 10.8) [13] [14].

Optimal reaction conditions involve heating diclofenac acid in acetone or methanol to 40-65 degrees Celsius, followed by addition of equimolar diethylamine. The salt precipitates rapidly due to its reduced solubility in organic solvents compared to the starting materials. Yields consistently exceed 95% with high product purity [3].

The physical properties of the resulting salt, including solubility and dissolution rate, depend critically on the solid state form. Both anhydrous and monohydrate forms of diclofenac diethylamine have been characterized, with the monohydrate showing different thermal and solubility behavior compared to the anhydrous material [13] [14].

Alternative Synthetic Approaches

Several alternative synthetic methodologies have been developed to address limitations of traditional routes, including harsh reaction conditions, toxic reagents, and poor atom economy [15] [5] [16]. These approaches aim to provide more sustainable and efficient pathways to diclofenac diethylamine while maintaining product quality and economic viability.

The aniline method represents a significant alternative, employing aniline as the starting material through a sequence of chloroacylation, condensation, and rearrangement reactions [5]. This approach offers yields exceeding 80% and provides high product purity. The key intermediate 2,6-dichlorodiphenylamine is synthesized through three reactions involving chloroacylation, etherification, and rearrangement, followed by acylation, cyclization, and hydrolysis to yield diclofenac sodium [5].

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processes, offering improved heat and mass transfer, better control of reaction selectivity, and enhanced safety profiles [16]. A streamlined six-step continuous flow synthesis has been developed, providing an overall isolated yield of 63% with a total residence time of 205 minutes. This approach represents significant advantages over traditional batch methods in terms of time efficiency and process control [16].

Microwave-assisted synthesis offers another alternative approach, providing rapid heating and potentially improved selectivity compared to conventional heating methods [17]. This technique has been applied to various steps in diclofenac synthesis, particularly for amidation and cyclization reactions, offering reduced reaction times and improved energy efficiency.

Enzymatic approaches have been explored for specific transformation steps, particularly for reduction reactions and chiral syntheses when enantiomerically pure materials are required. These biocatalytic methods offer excellent selectivity and operate under mild conditions, though they may present scalability challenges for industrial applications [17].

Green Chemistry Considerations in Synthesis

The implementation of green chemistry principles in diclofenac diethylamine synthesis has become increasingly important due to environmental regulations and sustainability requirements [18] [16]. Traditional synthetic routes often employ toxic solvents, generate significant waste streams, and require high energy inputs, creating opportunities for improvement through green chemistry approaches.

Solvent selection represents a critical consideration, with traditional routes employing chlorinated solvents, aromatic hydrocarbons, and other environmentally problematic media [18]. Green alternatives include water-based systems, ionic liquids, and bio-derived solvents that reduce environmental impact while maintaining reaction efficiency. The development of aqueous synthetic routes has shown particular promise, though challenges remain regarding substrate solubility and product isolation.

Catalyst development has focused on replacing stoichiometric Lewis acids with recoverable alternatives [12]. Phase transfer catalysts have shown particular utility in Friedel-Crafts reactions, enabling significant temperature reductions while improving product selectivity. These catalysts can often be recovered and recycled, reducing waste generation and improving process economics.

Atom economy optimization involves minimizing the incorporation of auxiliary reagents that do not appear in the final product [16]. Continuous flow processes have demonstrated improved atom economy compared to batch alternatives, with more efficient reagent utilization and reduced waste generation. The development of convergent synthetic strategies also contributes to improved atom economy by reducing the number of synthetic steps and associated waste.

Energy efficiency improvements focus on reducing reaction temperatures and eliminating energy-intensive unit operations [16] [12]. The use of phase transfer catalysts has enabled temperature reductions from 150-160 degrees Celsius to 60-80 degrees Celsius in key cyclization steps, representing significant energy savings. Process intensification through continuous flow technology also contributes to improved energy efficiency through enhanced heat integration and reduced equipment requirements.

Waste minimization strategies include the development of recyclable synthetic routes and the elimination of toxic byproducts [18]. Biocatalytic approaches offer particular advantages in this regard, generating minimal waste streams and operating under mild conditions that reduce energy requirements and infrastructure needs.

Scalability and Cost Analysis of Production Methods

The scalability and economic viability of different synthetic routes to diclofenac diethylamine vary significantly based on factors including raw material costs, energy requirements, equipment needs, and waste treatment expenses [19] [20] [21]. Comprehensive cost analysis reveals that raw materials typically represent 40-50% of total production costs, with energy consumption, labor, and equipment representing additional significant components [19] [22].

The conversion route from diclofenac sodium offers excellent scalability characteristics due to its simplicity and minimal equipment requirements [19] [20]. Capital investment for this approach is relatively low, consisting primarily of standard pharmaceutical processing equipment including reactors, filters, and drying systems. Operating costs are minimized due to the mild reaction conditions and high yields achieved, with raw material costs representing the dominant expense component.

The de novo synthesis from 2,6-dichloroaniline presents more complex scalability challenges due to the multi-step nature of the process and the need for specialized equipment to handle chlorinated intermediates and Lewis acid catalysts [20] [21]. Capital investment requirements are significantly higher, reflecting the need for corrosion-resistant equipment, sophisticated separation systems, and waste treatment facilities. Operating costs are elevated due to higher energy requirements, increased labor needs, and substantial waste treatment expenses.

Process optimization studies have demonstrated that advanced process control and continuous manufacturing can significantly improve the economics of complex synthetic routes [16] [20]. Continuous flow technology offers particular advantages through improved heat and mass transfer, reduced inventory requirements, and enhanced process control. These benefits translate to improved yields, reduced waste generation, and lower operating costs despite higher initial capital investment.

Regional cost variations significantly impact the economic analysis, with different markets showing substantial differences in raw material costs, labor expenses, and regulatory requirements [22]. Asian markets typically offer lower manufacturing costs due to reduced labor expenses and established supply chains for chemical intermediates, while European and North American markets benefit from advanced infrastructure and proximity to end markets [22].

Market pricing for diclofenac diethylamine reflects these production cost variations, with prices ranging from 14,141 to 14,941 USD per metric ton across different regions [22]. The relatively narrow price range indicates a mature market with established production capacity and limited pricing power for individual manufacturers.

Purity

Quantity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

156-158 °C

283 - 285 °C

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 62 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 61 of 62 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (90.16%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (88.52%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (88.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88.52%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

Diclofenac sodium also is used topically as an ophthalmic solution for the treatment of postoperative ocular inflammation in patients undergoing cataract extraction. /Diclofenac sodium; Included in US product labeling/

Oral diclofenac sodium has been used for its antipyretic effect in the management of fever, usually associated with infection. In one study, the antipyretic effect of usual dosages of diclofenac sodium as delayed-release (enteric-coated) tablets was about equal to that of usual dosages of aspirin. The drug, however, should not be used routinely as an antipyretic because of its potential adverse effects. /Diclofenac sodium; NOT included in US product labeling/

Diclofenac sodium as delayed-release (enteric-coated) tablets also has been used for the symptomatic relief of dysmenorrhea. /Diclofenac sodium; NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for DICLOFENAC (22 total), please visit the HSDB record page.

Mechanism of Action

Diclofenac has pharmacologic actions similar to those of other prototypical NSAIAs. The drug exhibits anti-inflammatory, analgesic, and antipyretic activity. The exact mechanisms have not been clearly established, but many of the actions appear to be associated principally with the inhibition of prostaglandin synthesis. Diclofenac inhibits the synthesis of prostaglandins in body tissues by inhibiting cyclooxygenase; at least 2 isoenzymes, cyclooxygenase-1 (COX-1) and -2 (COX-2) (also referred to as prostaglandin G/H synthase-1 (PGHS-10 and -2 (PGHS-2), respectively), have been identified that catalyze the formation of prostaglandins in the arachidonic acid pathway. Diclofenac, like other prototypical NSAIAs, inhibits both COS-1 and COS-2. Although the exact mechanisms have not been clearly established, NSAIAs appear to exert anti-inflammatory, analgesic, and antipyretic activity principally through inhibition of the COS-2 isoenzyme; COX-1 inhibition presumably is responsible for the drugs' unwanted effects on GI mucosa and platelet aggregation.

As for all non-steroidal anti-inflammatory drugs the pharmacodynamic effects of diclofenac sodium are of anti-inflammatory, analgesic and antipyretic character due to the decrease of the prostaglandin synthesis from arachidonic acid by inhibition of the cyclo-oxygenase activity. It also induces deleterious effects on gastric and intestinal mucosa and an inhibition of platelet aggregation. /Diclofenac sodium/

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Acute Toxic;Irritant

Other CAS

Absorption Distribution and Excretion

Diclofenac is mainly eliminated via metabolism. Of the total dose, 60-70% is eliminated in the urine and 30% is eliminated in the feces. No significant enterohepatic recycling occurs.

Diclofenac has a total volume of distribution of 5-10 L or 0.1-0.2 L/kg. The volume of the central compartment is 0.04 L/kg. Diclofenac distributes to the synovial fluid reaching peak concentration 2-4h after administration. There is limited crossing of the blood brain barrier and cerebrospinal fluid concentrations only reach 8.22% of plasma concentrations. Doses of 50 mg delivered via intramuscular injection produced no detectable diclofenac concentrations in breast milk, however metabolite concentrations were not investigated. Diclofenac has been shown to cross the placenta in mice and rats but human data is unavailable.

Diclofenac has a plasma clearance 16 L/h.

Onset of absorption is delayed when diclofenac sodium is administered orally as delayed-release (enteric-coated) tablets, but the extent of absorption does not appear to be affected. /Diclofenac sodium/

Measurable plasma concentrations of diclofenac have been observed in some fasting individuals within 10 minutes of receiving diclofenac potassium conventional tablets. /Diclofenac potassium/

Diclofenac sodium and diclofenac potassium are almost completely absorbed from the GI tract; however, the drugs undergo extensive first-pass metabolism in the liver, with only about 50-60% of a dose of diclofenac sodium or diclofenac potassium reaching systemic circulation as unchanged drug. Diclofenac also is absorbed into systemic circulation following rectal administration and percutaneously following topical application to the skin as a gel or transdermal system.

Food decreases the rate of absorption of conventional tablets of diclofenac potassium and of delayed-release (enteric-coated) tablets of diclofenac sodium, resulting in delayed and decreased peak plasma concentrations; however, the extent of absorption is not affected substantially. When diclofenac potassium conventional tablets are administered with food, time to achieve peak plasma concentrations of the drug is increased and peak plasma concentrations of the drug are decreased by approximately 30%. When single doses of diclofenac sodium delayed-release (enteric-coated) tablets are taken with food, the onset of absorption usually is delayed by 1-4.5 hours but may be delayed up to 12 hours in some patients. These food-induced alterations in GI absorption of the drug result from delayed transit of the delayed-release (enteric-coated) tablets to the small intestine, the site of dissolution. When diclofenac sodium extended-release tablets are taken with food, onset of absorption is delayed 1-2 hours and peak plasma concentrations are increased two-fold; however, extent of absorption is not substantially affected. Absorption of diclofenac does not appear to be affected substantially by the presence of food following continuous dosing of the drug. Antacids also may decrease the rate but not the extent of absorption of diclofenac.

For more Absorption, Distribution and Excretion (Complete) data for DICLOFENAC (11 total), please visit the HSDB record page.

Metabolism Metabolites

The extent of metabolism of diclofenac sodium in excised viable human skin was investigated using combination HPLC and radioactivity assay. In an earlier diffusion experiment using an in vitro flow-through diffusion system, radiolabelled diclofenac sodium in either lotion (Pennsaid) or aqueous solution was applied to viable human skin, either as single dose or multiple dose (8 times over 2 days). In this study, the receptor fluid samples from the diffusion experiment were subjected to extraction and the aliquot was analysed using HPLC to separate diclofenac and authentic metabolites. Based on the radioactivity of each HPLC fraction, the collection time of the fractions was compared with the retention time of diclofenac and metabolites in standard solutions. The samples from a single or multiple dose application of lotion showed radioactivity in mainly one fraction, whose retention time corresponded with diclofenac. Other HPLC fractions showed none or only small amounts of radioactivity within the error range of the assay. The same results were obtained with the pooled samples from the application of the lotion or of aqueous solution. The results suggest that diclofenac sodium does not undergo metabolism in viable human epidermis during percutaneous absorption in vitro. Hence, with topical application to human skin in vivo, diclofenac will be delivered with minimal, if any, metabolism. /Diclofenac sodium/

In humans, metabolism of the commonly used nonsteroidal antiinflammatory drug diclofenac /compound/ 1 yields principally the 4'-hydroxy /compound/ 2, 5-hydroxy /compound/ 3, and acyl glucuronide /compound/ 4 metabolites. All three metabolites have been implicated in rare idiosyncratic adverse reactions associated with this widely used drug. Therefore, for mechanistic toxicological studies of /compound/ 1, substantial quantities of 2-4 are required and their syntheses and characterization are described here. Key steps were a convenient two-step preparation of aniline /compound/ 5 from phenol, efficient and selective 6-iodination of amide /compound/ 18, and high-yielding Ullmann couplings to generate diarylamines /compound/ 11 and /compound/ 21. The acyl glucuronide /compound/ 4 was obtained by Mitsunobu reaction of /compound/ 1 (free acid) with allyl glucuronate /compound/ 23 followed by Pd(0) deprotection, using a modification of a published procedure. /Investigators/ report full characterization of /compound/ 4 ... /Investigators/ report also the metabolic fates of the synthetic metabolites: /compound/ 2 and /compound/ 3 were glucuronidated in rats, but only /compound/ 3 formed glutathione adducts in vivo and by enzymatic synthesis via a quinoneimine intermediate. A previously undescribed glutathione adduct of /compound/ 3 was obtained by enzymatic synthesis. Compound /compound/ 4 formed an imine-linked protein conjugate as evinced by sodium cyanoborohydride trapping.

Diclofenac is eliminated predominantly (approximately 50%) as its 4'-hydroxylated metabolite in humans, whereas the acyl glucuronide (AG) pathway appears more important in rats (approximately 50%) and dogs (>80-90%). However, previous studies of diclofenac oxidative metabolism in human liver microsomes (HLMs) have yielded pronounced underprediction of human in vivo clearance. We determined the relative quantitative importance of 4'-hydroxy and AG pathways of diclofenac metabolism in rat, dog, and human liver microsomes. Microsomal intrinsic clearance values (CL(int) = V(max)/K(m)) were determined and used to extrapolate the in vivo blood clearance of diclofenac in these species. Clearance of diclofenac was accurately predicted from microsomal data only when both the AG and the 4'-hydroxy pathways were considered. However, the fact that the AG pathway in HLMs accounted for ~75% of the estimated hepatic CL(int) of diclofenac is apparently inconsistent with the 4'-hydroxy diclofenac excretion data in humans. Interestingly, upon incubation with HLMs, significant oxidative metabolism of diclofenac AG, directly to 4'-hydroxy diclofenac AG, was observed. The estimated hepatic CL(int) of this pathway suggested that a significant fraction of the intrahepatically formed diclofenac AG may be converted to its 4'-hydroxy derivative in vivo. Further experiments indicated that this novel oxidative reaction was catalyzed by CYP2C8, as opposed to CYP2C9-catalyzed 4'-hydroxylation of diclofenac. These findings may have general implications in the use of total (free + conjugated) oxidative metabolite excretion for determining primary routes of drug clearance and may question the utility of diclofenac as a probe for phenotyping human CYP2C9 activity in vivo via measurement of its pharmacokinetics and total 4'-hydroxy diclofenac urinary excretion.

The metabolism of (14)C-diclofenac in mice was investigated following a single oral dose of 10 mg/kg. The majority of the drug-related material was excreted in the urine within 24 hr of administration (49.7%). Liquid chromatographic analysis of urine and fecal extracts revealed extensive metabolism to at least 37 components, with little unchanged diclofenac excreted. Metabolites were identified using a hybrid linear ion-trap mass spectrometer via exact mass determinations of molecular ions and subsequent multi-stage fragmentation. The major routes of metabolism identified included: 1) conjugation with taurine; and 2) hydroxylation (probably at the 4'-and 5-arene positions) followed by conjugation to taurine, glucuronic acid or glucose. Ether, rather than acyl glucuronidation, predominated. There was no evidence for p-benzoquinone-imine formation (i.e. no glutathione or mercapturic acid conjugates were detected). A myriad of novel minor drug-related metabolites were also detected, including ribose, glucose, sulfate and glucuronide ether-linked conjugates of hydroxylated diclofenac derivatives. Combinations of these hydroxylated derivatives with acyl conjugates (glucose, glucuronide and taurine) or N-linked sulfation or glucosidation were also observed. Acyl- or amide-linked-conjugates of benzoic acid metabolites and several indolinone derivatives with further hydroxylated and conjugated moieties were also evident. The mechanisms involved in the generation of benzoic acid and indolinone products indicate the formation reactive intermediates in vivo that may possibly contribute to hepatotoxicity.

For more Metabolism/Metabolites (Complete) data for DICLOFENAC (7 total), please visit the HSDB record page.

Diclofenac has known human metabolites that include 5-hydroxydiclofenac, 4'-hydroxydiclofenac, and (2S,3S,4S,5R)-6-[2-[2-(2,6-Dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

Diclofenac is a known human metabolite of aceclofenac.

Hepatic. Route of Elimination: Diclofenac is eliminated through metabolism and subsequent urinary and biliary excretion of the glucuronide and the sulfate conjugates of the metabolites. Little or no free unchanged diclofenac is excreted in the urine. Approximately 65% of the dose is excreted in the urine and approximately 35% in the bile as conjugates of unchanged diclofenac plus metabolites. Half Life: 2 hours

Associated Chemicals

Diclofenac potassium; 15307-81-0

Diclofenac epolamine; 119623-66-4

Wikipedia

Vardenafil

FDA Medication Guides

Diclofenac Sodium

GEL;TOPICAL

FOUGERA PHARMS

11/14/2022

04/28/2021

Zorvolex

Diclofenac

CAPSULE;ORAL

ZYLA

04/28/2021

Voltaren-XR

Diclofenac Sodium

TABLET, EXTENDED RELEASE;ORAL

NOVARTIS

Drug Warnings

Not recommended for patients with blood dyscrasias (or history of) or bone marrow depression.

Diclofenac sodium in fixed combination with misoprostol is contraindicated in women who are pregnant because misoprostol exhibits abortifacient activity and can cause serious fetal harm. In addition, it is recommended that diclofenac in fixed combination with misoprostol be used in women of childbearing potential only if they require nonsteroidal anti-inflammatory agent (NSAIA) therapy and are considered at high risk of complications resulting from NSAIA-induced gastric or duodenal ulceration or at high risk of developing gastric or duodenal ulceration. /Diclofenac sodium/

Caution with diclofenac sodium-containing dosage forms in patients who must restrict their sodium intake.

For more Drug Warnings (Complete) data for DICLOFENAC (24 total), please visit the HSDB record page.

Biological Half Life

Following application of diclofenac epolamine transdermal system, the elimination half-life of diclofenac is approximately 12 hours. /Diclofenac epolamine/

Following IV administration of diclofenac sodium in healthy adults, the half-life of diclofenac reportedly averages about 3 minutes in the initial distribution phase, about 16 minutes in the intermediate (redistribution) phase, and about 1-2 hours in the terminal (elimination) phase. /Diclofenac sodium/

Elimination: Up to 6 hours

Use Classification

Pharmaceuticals

Pharmaceuticals -> Musculo-skeletal system -> Antiinflammatory and antirheumatic products -> Antiinflammatory and antirheumatic products, non-steroids -> Acetic acid derivatives and related substances

Methods of Manufacturing

Preparation: NL 6604752; A. Sallmann, R. Pfister, US 3558690 (1966, 1971 both to Geigy)

General Manufacturing Information

Preparation: NL 6604752; A Sallmann, R Pfister, US 3558690 (1966, 1971 both to Geigy)

Clinical Laboratory Methods

Storage Conditions

Diclofenac sodium delayed-release (enteric-coated) tablets, diclofenac sodium extended-release tablets, and diclofenac potassium tablets should be protected from moisture and stored in tight containers at a temperature not exceeding 30 °C. Commercially available diclofenac sodium and misoprostol tablets should be stored in a dry area at a temperature not exceeding 25 °C.

Interactions

Concurrent use /of alcohol or glucocorticoid corticosteroids or chronic therapeutic use of corticotropin or potassium supplements/ with an nonsteroidal anti-inflammatory drug may increase the risk of gastrointestinal side effects, including ulceration or hemorrhage; however, concurrent use with a glucocorticoid or corticotropin in the treatment of arthritis may provide additional therapeutic benefit and permit reduction of glucocorticoid or corticotropin dosage. /Nonsteroidal anti-inflammatory drugs/

Nonsteroidal anti-inflammatory drugs may increase the hypoglycemic effect of these medications /oral antidiabetic agents or insulin/ because prostaglandins are directly involved in regulatory mechanisms of glucose metabolism and possibly because of displacement of the oral antidiabetics from serum proteins; dosage adjustments of the antidiabetic agent may be necessary; ... caution with concurrent use is recommended. /Nonsteroidal anti-inflammatory drugs/

These medications /cefamandole or cefoperazone or cefotetan or plicamycin or valproic acid/ may cause hypoprothrombinemia; in addition, plicamycin or valproic acid may inhibit platelet aggregation; concurrent use with an nonsteroidal anti-inflammatory drug may increase the risk of bleeding because of additive interferences with platelet function and/or the potential occurrence of nonsteroidal anti-inflammatory drug-induced gastrointestinal ulceration or hemorrhage. /Nonsteroidal anti-inflammatory drugs/

For more Interactions (Complete) data for DICLOFENAC (16 total), please visit the HSDB record page.